

A Comparative Guide to the Reactivity of Sulfur Oxides: SO, SO₂, and SO₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfur monoxide*

Cat. No.: *B084418*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sulfur oxides is critical. These compounds, ranging from the transient **sulfur monoxide** (SO) to the aggressive sulfur trioxide (SO₃), play multifaceted roles in atmospheric chemistry, industrial synthesis, and increasingly, in biological signaling. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed methodologies.

Comparative Overview of Sulfur Oxides

The reactivity of sulfur oxides is fundamentally governed by the oxidation state of the sulfur atom. As the oxidation state increases from +2 in SO to +6 in SO₃, the electrophilicity and oxidizing power of the molecule generally increase.

Property	Sulfur Monoxide (SO)	Sulfur Dioxide (SO ₂)	Sulfur Trioxide (SO ₃)
Formula	SO	SO ₂	SO ₃
Sulfur Oxidation State	+2	+4	+6
Physical State (STP)	Gas	Colorless Gas	Colorless to white crystalline solid (can exist as gas or liquid) [1] [2]
Stability	Highly unstable, transient	Thermodynamically less stable than SO ₃ , but relatively stable [1] [3]	Thermodynamically more stable than SO ₂ [3]
Reactivity	Extremely reactive	Moderately reactive; acts as both an oxidizing and reducing agent [4]	Highly reactive and a powerful oxidizing agent [1] [3] [5]
Reaction with Water	Forms sulfoxylic acid (S(OH) ₂) (hypothetical) [6]	Dissolves to form sulfurous acid (H ₂ SO ₃), a weak acid [3]	Reacts violently to form sulfuric acid (H ₂ SO ₄), a strong acid [3] [7] [8]
Biological Role	Implicated as a transient intermediate in biochemical processes [6]	Recognized as a gasotransmitter involved in various signaling pathways [9] [10]	Primarily a toxicant; used in sulfation reactions of biomolecules [11]

Detailed Reactivity Profiles

Sulfur Monoxide (SO)

Sulfur monoxide is a highly reactive and unstable species, often considered a transient intermediate in chemical and biological systems.[\[6\]](#) Its instability makes it challenging to study directly. SO can be thought of as the dehydrated form of sulfoxylic acid (S(OH)₂) and is

involved in the complex oxidation pathways of sulfur-containing compounds.[\[6\]](#) In the context of reactive sulfur species (RSS), SO is a key player in processes like the oxidation of hydrogen sulfide.[\[6\]](#)

Sulfur Dioxide (SO₂)

Sulfur dioxide is a stable molecule with a diverse chemical personality. With sulfur in an intermediate oxidation state of +4, SO₂ can act as either a reducing agent or an oxidizing agent, depending on the reaction conditions.[\[4\]](#)

- As a Reducing Agent: SO₂ can be oxidized by halogens to form sulfuryl halides or by atmospheric oxygen (often with a catalyst) to form SO₃.[\[12\]](#) It is a useful reducing bleach for materials like paper.[\[12\]](#)
- As an Oxidizing Agent: In the Claus process, SO₂ oxidizes hydrogen sulfide to produce elemental sulfur.[\[12\]](#)

In a biological context, SO₂ has shed its reputation as merely a toxic pollutant and is now recognized as a gasotransmitter, similar to nitric oxide (NO) and hydrogen sulfide (H₂S).[\[9\]](#)[\[10\]](#) Endogenously produced SO₂ is involved in a variety of physiological processes, including the regulation of cardiovascular function and has protective effects against myocardial injury and hypertension.[\[9\]](#)[\[10\]](#)

Sulfur Trioxide (SO₃)

Sulfur trioxide is the most oxidized and by far the most reactive of these three sulfur oxides.[\[1\]](#) [\[3\]](#) The sulfur atom in SO₃ is in the +6 oxidation state, making it a powerful oxidizing agent and a strong Lewis acid.[\[5\]](#)

Its most notable reaction is its violent, highly exothermic reaction with water to form sulfuric acid.[\[7\]](#)[\[8\]](#)[\[13\]](#) This high reactivity makes it a major contributor to acid rain.[\[1\]](#) SO₃ is aggressively hygroscopic and can dehydrate carbohydrates like cotton or wood, sometimes causing ignition.[\[13\]](#) In organic chemistry, SO₃ and its complexes (e.g., with pyridine or trimethylamine) are essential reagents for sulfonation reactions, which are used to synthesize a wide range of compounds, including detergents, dyes, and pharmaceuticals.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Experimental Data and Protocols

Comparative Reactivity in Catalytic Oxidation

Experimental studies have quantified the conversion of SO_2 to SO_3 , highlighting the difference in their stability and conditions for interconversion.

Experiment: Catalytic conversion of SO_2 to SO_3 over fly ash. Objective: To determine the effect of a catalyst on the oxidation of SO_2 . Results: In a homogeneous reaction at 700 °C without a catalyst, only 0.10% of the available SO_2 was converted to SO_3 .[\[15\]](#) In the presence of iron oxide-containing fly ash, the conversion increased to 1.78%, indicating that the catalytic effect accounted for approximately 95% of the total conversion.[\[15\]](#)

Condition	Temperature (°C)	SO_2 to SO_3 Conversion (%)
Homogeneous (no catalyst)	700	0.10 [15]
With Fly Ash Catalyst	700	1.78 [15]

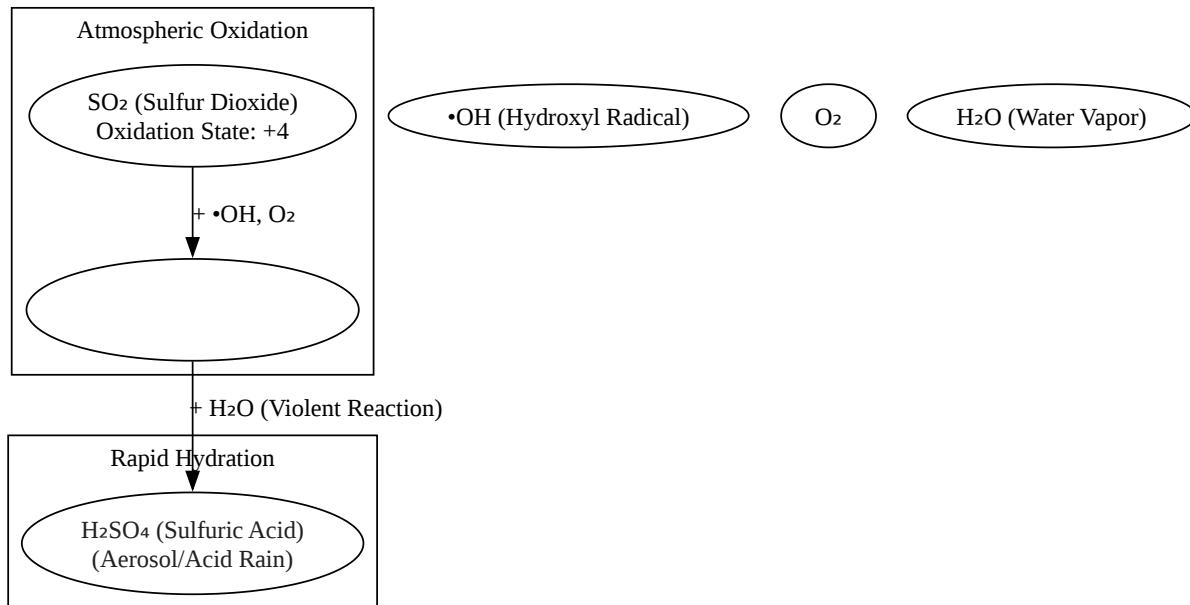
Comparative Reactivity in Catalyst Poisoning

The differential reactivity of SO_2 and SO_3 is also evident in their effects on catalysts used in emission control systems.

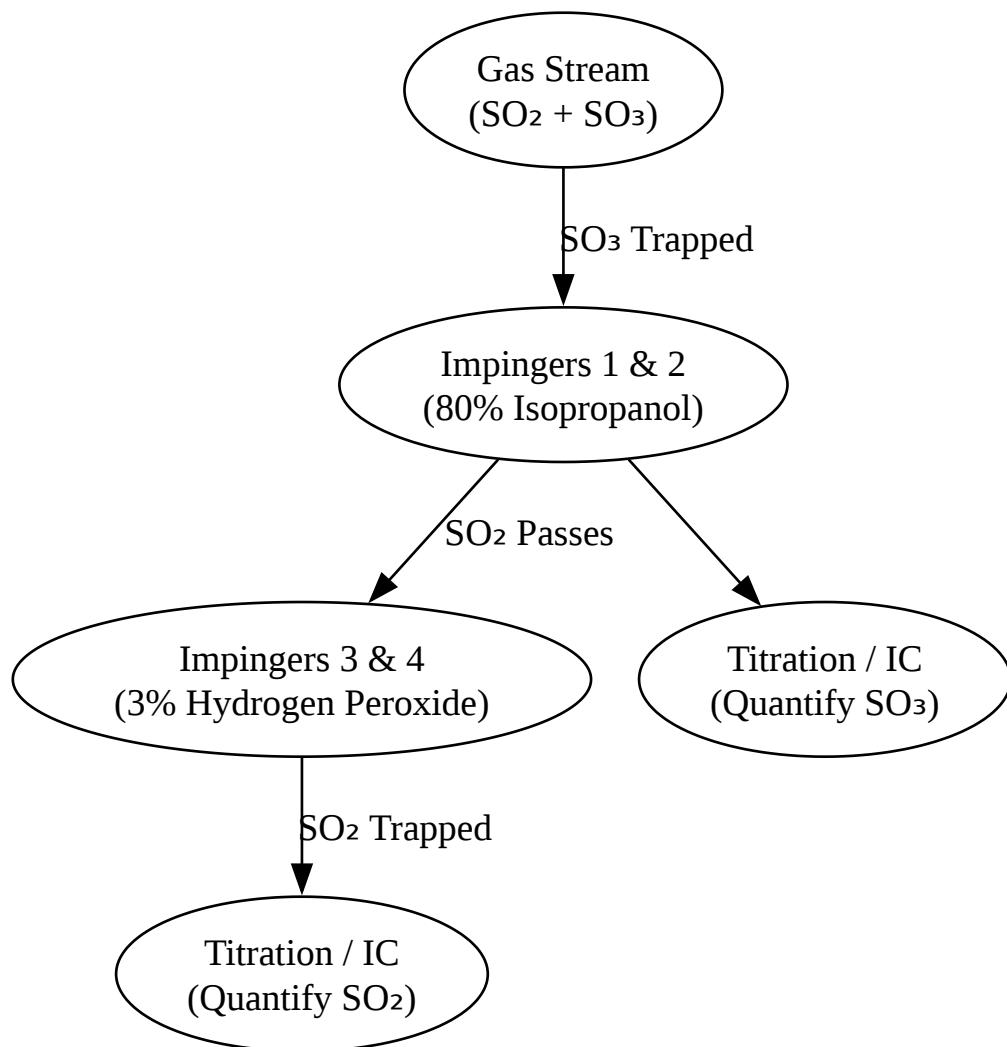
Experiment: Poisoning of Cu/SSZ-13 catalysts (used for selective catalytic reduction of NO_x) with SO_2 and SO_3 . Objective: To compare the deactivating effect of SO_2 and SO_3 on the catalyst. Results: SO_3 was found to be a much stronger deactivating agent for the catalyst than SO_2 .[\[16\]](#) Density Functional Theory (DFT) calculations suggest that the adsorption of SO_3 on the active copper sites of the catalyst forms more stable complexes than SO_2 adsorption, leading to greater deactivation.[\[17\]](#)

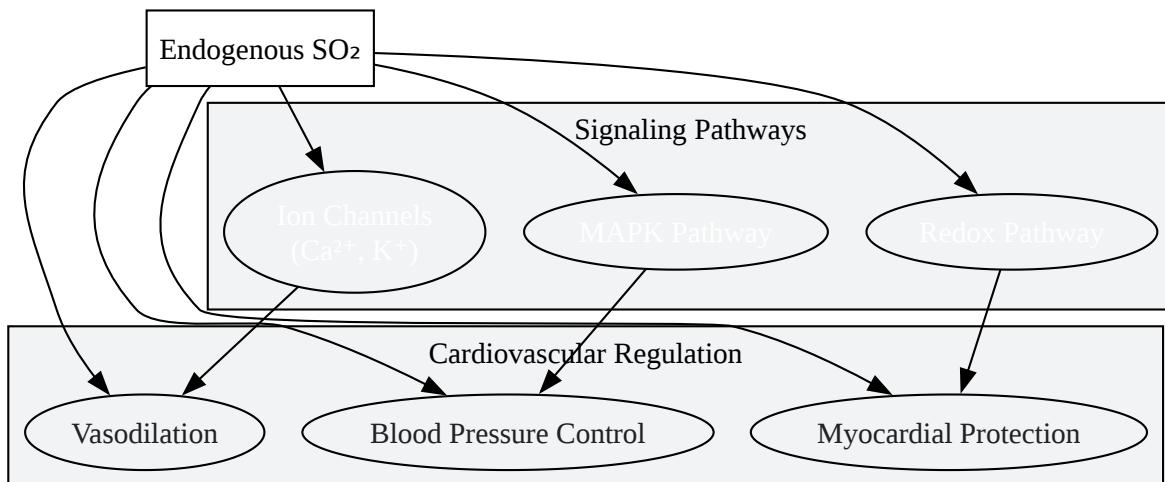
Poisoning Agent	Catalyst	Outcome
SO_2	Cu/SSZ-13	Deactivation observed [16]
SO_3	Cu/SSZ-13	Stronger deactivation than SO_2 [16]

Experimental Protocol: Determination of SO₂ and SO₃ in a Gas Stream


This protocol outlines a common method for separately quantifying SO₂ and SO₃, which is essential for studying their reaction kinetics. The method relies on the differential solubility and reactivity of the two oxides.

Principle: A gas sample is drawn through a series of impingers. The first set, containing an 80% isopropanol solution, selectively traps the highly reactive SO₃. The subsequent set of impingers, containing a hydrogen peroxide solution, absorbs and oxidizes SO₂ to sulfuric acid. The resulting sulfate in both solutions can then be quantified.[\[18\]](#)


Methodology:


- **Sampling Train Assembly:** Assemble a sampling train consisting of a heated probe, a series of four Greenberg-Smith impingers, a pump, and a dry gas meter.
- **Reagent Preparation:**
 - Fill the first two impingers with 100 ml each of 80% isopropanol solution.[\[18\]](#) This solution is used to trap SO₃.
 - Fill the next two impingers with 100 ml each of 3% hydrogen peroxide solution.[\[18\]](#) This solution will capture SO₂.
- **Sample Collection:** Draw the sample gas through the train at a calibrated rate. The isopropanol solution captures SO₃, while the less reactive SO₂ passes through to be captured in the hydrogen peroxide solution.
- **Analysis:**
 - The sulfate concentration in the isopropanol solution (from SO₃) and the hydrogen peroxide solution (from SO₂) is determined.
 - A common analytical technique is titration with barium chloride using a Thorin indicator, which precipitates barium sulfate.[\[19\]](#) Alternatively, ion chromatography (IC) can be used for more precise quantification.[\[20\]](#)

Visualizations of Reactivity and Pathways

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diffeology.com [diffeology.com]
- 2. differencebetween.com [differencebetween.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. echemi.com [echemi.com]
- 6. Reactivity of Small Oxoacids of Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ecs-env.com [ecs-env.com]
- 8. Sulfur trioxide | SO3 | CID 24682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfur Dioxide: Endogenous Generation, Biological Effects, Detection, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfur dioxide - Wikipedia [en.wikipedia.org]
- 13. Sulfur trioxide - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.chalmers.se [research.chalmers.se]
- 18. baaqmd.gov [baaqmd.gov]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Table 6-1, Analytical Methods for Determining Sulfur Dioxide in Environmental Samples - Toxicological Profile for Sulfur Dioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Sulfur Oxides: SO, SO₂, and SO₃]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084418#comparative-reactivity-of-so-so2-and-other-sulfur-oxides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com